

Application Notes and Protocols for Cy3B Maleimide Conjugation in Live Cell Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cy3B maleimide*

Cat. No.: *B15554692*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3B maleimide is a fluorescent dye highly suited for live-cell imaging applications due to its exceptional brightness, photostability, and high quantum yield.[1][2][3] This thiol-reactive dye enables the specific covalent labeling of cysteine residues on proteins, allowing for precise tracking of protein localization, trafficking, and dynamics within living cells.[4][5][6] Cy3B is an improved version of the Cy3 dye, offering significantly increased fluorescence quantum yield and photostability, making it a superior choice for demanding imaging experiments.[1][2][3] These application notes provide detailed protocols for the conjugation of **Cy3B maleimide** to proteins and their subsequent use in live-cell imaging.

Properties of Cy3B Maleimide

Quantitative data for **Cy3B maleimide** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum (nm)	560	[7]
Emission Maximum (nm)	571	[7]
Extinction Coefficient (cm ⁻¹ M ⁻¹)	120,000 (in PBS)	[7]
Fluorescence Quantum Yield	> 0.67	[8]
Fluorescence Lifetime (ns)	≈ 2.8	[8]
Correction Factor (280 nm)	0.069	[7]
Photostability	<10% photobleached over 60s	[8]
pH Sensitivity	Minimal (pH 4-10)	[9]
Molecular Weight (g/mol)	~682.79 - 771.79	[2][8]
Solvent	DMSO or DMF	[4][5][7]

Experimental Protocols

Protocol 1: Conjugation of Cy3B Maleimide to Purified Protein

This protocol details the steps for labeling a purified protein containing accessible cysteine residues with **Cy3B maleimide**.

Materials:

- **Cy3B maleimide**
- Protein of interest (1-10 mg/mL)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Degassed conjugation buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5[4]
[5]

- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
- Purification column (e.g., Sephadex G-25)
- Inert gas (e.g., nitrogen or argon)

Procedure:

- Prepare Protein Solution:
 - Dissolve the protein of interest in the degassed conjugation buffer to a concentration of 1-10 mg/mL.^{[4][5]}
 - If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100x molar excess of TCEP to the protein solution.^{[4][5]} Flush the vial with an inert gas, cap it, and incubate for 20-30 minutes at room temperature.^[4] Note: If using Dithiothreitol (DTT) as the reducing agent, it must be removed by dialysis before adding the maleimide dye, as it will compete for the labeling reaction.^[4]
- Prepare **Cy3B Maleimide** Stock Solution:
 - Allow the vial of **Cy3B maleimide** to warm to room temperature.
 - Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.^[4] Vortex briefly to ensure complete dissolution. Unused stock solution can be stored at -20°C in the dark for up to a month.^[4]
- Conjugation Reaction:
 - While gently stirring or vortexing the protein solution, add the **Cy3B maleimide** stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.^{[4][6]} This ratio should be optimized for each specific protein.^[4]
 - Flush the reaction vial with inert gas, cap it tightly, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.^{[5][10]}
- Purification of the Labeled Protein:

- Separate the Cy3B-labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your buffer of choice (e.g., PBS).[\[11\]](#)
- Collect the fractions containing the labeled protein, which will be visibly colored.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the maximum absorbance of Cy3B (~560 nm, A_{max}).
 - Calculate the corrected protein absorbance: $A_{280\text{-corrected}} = A_{280} - (A_{\text{max}} \times 0.069)$.[\[7\]](#)
 - Calculate the protein concentration: $[\text{Protein}] (\text{M}) = A_{280\text{-corrected}} / (\text{protein extinction coefficient})$.
 - Calculate the dye concentration: $[\text{Dye}] (\text{M}) = A_{\text{max}} / 120,000$.[\[7\]](#)
 - Calculate the DOL: $\text{DOL} = [\text{Dye}] / [\text{Protein}]$.
- Storage of Labeled Protein:
 - Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. For long-term storage, consider adding a cryoprotectant like glycerol to 50% and a stabilizer like BSA (5-10 mg/mL).[\[6\]](#) Protect from light.

Protocol 2: Live Cell Imaging of Cy3B-Labeled Protein

This protocol outlines the general steps for introducing the Cy3B-labeled protein to live cells and subsequent imaging.

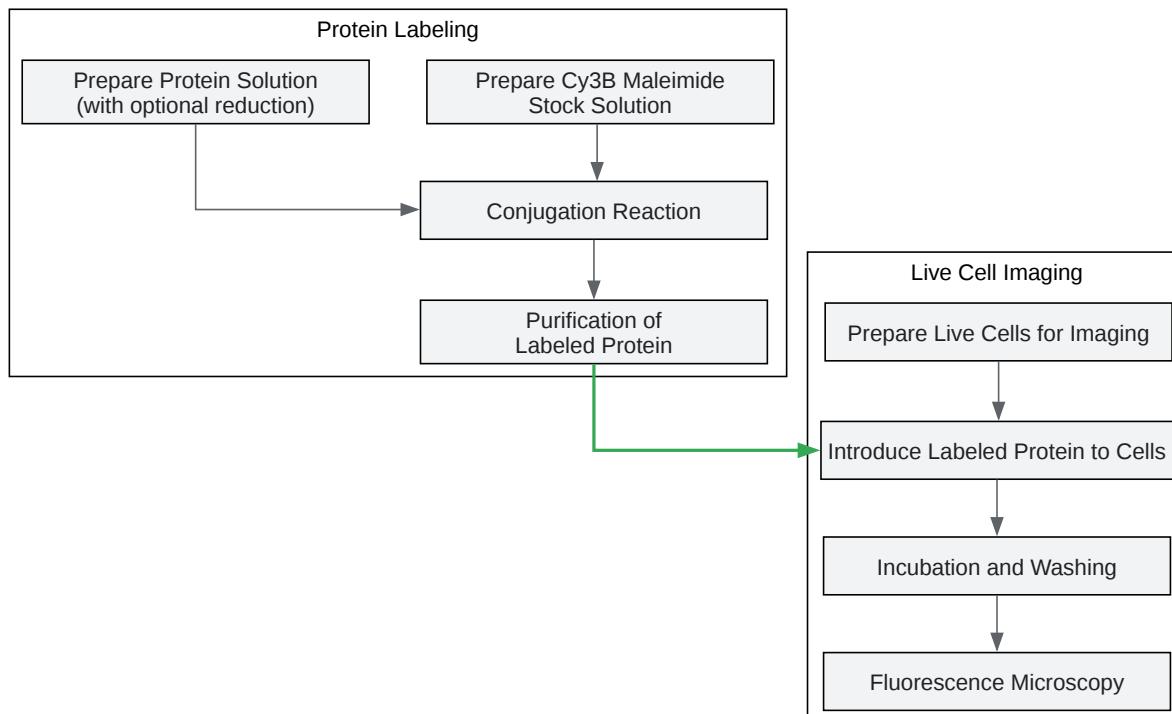
Materials:

- Cy3B-labeled protein of interest
- Live cells cultured on an appropriate imaging dish or plate
- Cell culture medium

- Fluorescence microscope equipped with appropriate filters for Cy3B (e.g., TRITC filter set)[9]

Procedure:

- Cell Preparation:
 - Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and allow them to adhere and grow to the desired confluence.
- Introduction of Labeled Protein:
 - The method for introducing the labeled protein will depend on the protein and cell type. Common methods include:
 - Microinjection: Directly inject the labeled protein into the cytoplasm or nucleus.
 - Cell-penetrating peptides (CPPs): If the protein is conjugated to a CPP, it can be added directly to the cell culture medium.
 - Receptor-mediated endocytosis: If the protein is a ligand for a cell surface receptor, it can be added to the medium to be internalized by the cells.
 - Electroporation or other membrane permeabilization techniques.
- Incubation and Washing:
 - Incubate the cells with the labeled protein for a sufficient time to allow for uptake and localization. This time will need to be optimized.
 - Gently wash the cells with fresh, pre-warmed culture medium or PBS to remove any unbound labeled protein.
- Live Cell Imaging:
 - Mount the imaging dish on the fluorescence microscope.
 - Use a low laser power to minimize phototoxicity and photobleaching.


- Acquire images using the appropriate filter set for Cy3B (Excitation: ~560 nm, Emission: ~570 nm).
- For time-lapse imaging, acquire images at desired intervals to track the dynamic processes of interest.

Visualizations

[Click to download full resolution via product page](#)

Caption: Covalent bond formation between **Cy3B maleimide** and a protein's cysteine residue.

[Click to download full resolution via product page](#)

Caption: Workflow for **Cy3B maleimide** conjugation and subsequent live-cell imaging.

Troubleshooting and Optimization

- Low Labeling Efficiency:
 - Ensure complete reduction of disulfide bonds by optimizing TCEP concentration and incubation time.[\[12\]](#)

- Confirm the pH of the conjugation buffer is between 7.0 and 7.5.[4][5]
- Increase the dye-to-protein molar ratio.[4]
- Degas all buffers thoroughly to prevent re-oxidation of thiols.[5]
- Protein Aggregation:
 - Excessive labeling can lead to aggregation. Optimize the DOL by reducing the dye-to-protein ratio.
 - Some dyes can increase the hydrophobicity of the protein, leading to aggregation.[13]
- High Background in Imaging:
 - Ensure complete removal of unconjugated dye during the purification step.
 - Optimize the washing steps after introducing the labeled protein to the cells.
- Phototoxicity:
 - Use the lowest possible laser power and exposure time during imaging.
 - Use a highly sensitive detector to minimize the required excitation light.

By following these protocols and considering the optimization strategies, researchers can effectively utilize **Cy3B maleimide** for robust and high-quality live-cell imaging experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cy3B maleimide, 926905-86-4 | BroadPharm [broadpharm.com]
- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Cy3B maleimide | AAT Bioquest [aatbio.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Cy3B maleimide | AAT Bioquest | Biomol.com [biomol.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. vectorlabs.com [vectorlabs.com]
- 10. biotium.com [biotium.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of chemical fluorescent dyes as a protein conjugation partner for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cy3B Maleimide Conjugation in Live Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554692#cy3b-maleimide-conjugation-for-live-cell-imaging>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com